molecular formula C10H9NO2 B1297451 Methyl 2-(cyanomethyl)benzoate CAS No. 5597-04-6

Methyl 2-(cyanomethyl)benzoate

Cat. No.: B1297451
CAS No.: 5597-04-6
M. Wt: 175.18 g/mol
InChI Key: CMADSXVGXNLKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(cyanomethyl)benzoate” is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point of 47.0 to 51.0°C , and a boiling point of 133°C at 1.5 mmHg . It is soluble in methanol .

Scientific Research Applications

  • Synthesis of Naphthols and Xanthones

    • Methyl 2-(cyanomethyl)benzoate has been used in a base-mediated annulation process with conjugated ynones to synthesize 1-naphthols and xanthones. These compounds were produced in moderate to excellent yields, demonstrating the utility of this method for regioselective and divergent synthesis, which is significant in the field of organic chemistry (Ye et al., 2022).
  • Crystal Engineering

    • In crystal engineering, methyl 2-(carbazol-9-yl)benzoate, a related compound, has shown unique properties under high pressure, such as transitioning from a Z′ = 8 structure to a Z′ = 2 structure. This highlights the potential of methyl benzoate derivatives in studying phase transitions and molecular conformations under varying conditions (Johnstone et al., 2010).
  • Radical Chemistry

    • Cyano(ethoxycarbonothioylthio)methyl benzoate has been developed as a one-carbon radical equivalent for introducing acyl units in olefins. This highlights its potential in radical chemistry for synthesizing diverse organic compounds, including those with pharmaceutical applications (Bagal et al., 2006).
  • Photophysical Properties

    • The study of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate has contributed to understanding the photophysical properties of organic compounds. The introduction of cyano groups affected the luminescence properties, which is significant in the development of materials for optical applications (Kim et al., 2021).
  • Synthetic Utility in Organic Chemistry

    • Methyl-2-formyl benzoate, a related compound, is known for its synthetic versatility and is used as a precursor in the synthesis of bioactive molecules. This demonstrates the broader utility of methyl benzoate derivatives in pharmaceutical and organic synthesis (Farooq & Ngaini, 2019).
  • Cytotoxicity Evaluation

    • Although not directly related to this compound, studies on Methyl benzoate have explored its cytotoxicity against human cells. This is relevant in understanding the safety and potential therapeutic applications of related compounds (Bunch et al., 2020).
  • Green Chemistry Applications

    • Nickel-catalyzed tandem reactions involving methyl 2-(cyanomethyl)benzoates have been developed for the eco-friendly synthesis of aminoisoquinolines and isoquinolones. This demonstrates the compound's role in promoting sustainable and environmentally benign chemical processes (Zhen et al., 2019).

Safety and Hazards

“Methyl 2-(cyanomethyl)benzoate” is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Methyl 2-(cyanomethyl)benzoate, also known as methyl 2-cyanomethylbenzoate, is a chemical compound with the molecular formula C10H9NO2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is often used inproteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known to be used inSuzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

Its physical properties, such as being a solid at room temperature , may influence its bioavailability and pharmacokinetics.

Result of Action

Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that factors such as temperature and light exposure may affect its stability and, consequently, its action and efficacy.

Properties

IUPAC Name

methyl 2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADSXVGXNLKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971371
Record name Methyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5597-04-6
Record name Methyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Cyanomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With gentle heating, 175 g (1.08 mol) of 2-cyanomethyl-benzoic acid (for preparation see: Org. Synthesis, Coll, Vol. 3,174) are dissolved in 1.7 liters of CH2Cl2; 242 ml (=90%, 1.6 mol) of dimethylformamide dimethylacetal are added dropwise at room temperature, and stirring is carried out for 38 hours to complete the reaction. The reaction mixture is washed with 2×1.2 liters of saturated NaHCO3 solution and brine. The aqueous phases are extracted using 2 portions of CH2Cl2, and the organic phases are dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2; ethyl acetate/hexane 1:4, applied in ethyl acetate/hexane/CH2Cl2) yields the title compound: m.p. 49-50° C.; 1H NMR (DMSO-d6) 7.96 (d, 1H), 7.66 (t, 1H), 7.57 (d, 1H), 7.51 (t, 1H), 4.26 (s, 2H), 3.86 (s, 3H); Anal. calc. (C10H9NO2) C 68.56%, H 5.18%, N 8.00%; found C 68.5%, H 5.1%, N 7.9%.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(cyanomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(cyanomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(cyanomethyl)benzoate
Reactant of Route 4
Methyl 2-(cyanomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(cyanomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(cyanomethyl)benzoate
Customer
Q & A

Q1: What are the main synthetic applications of Methyl 2-(cyanomethyl)benzoate?

A1: this compound serves as a versatile building block in organic synthesis. Recent research highlights its use in constructing various heterocyclic compounds:

  • 1-Naphthols and Xanthones: [] describes a base-promoted divergent annulation reaction using this compound and conjugated ynones. Depending on the reaction conditions, this method selectively produces either 1-naphthols or xanthones, both valuable structural motifs in organic chemistry.
  • Indolo[1,2-b]isoquinolin-5-ones: [] demonstrates a domino "cyclization-lactamization" reaction between this compound and bis(imidoyl) chlorides. This efficient one-pot synthesis yields indolo[1,2-b]isoquinolin-5-ones, compounds structurally related to tryptanthrin, which exhibits various biological activities.
  • Aminoisoquinolines and Isoquinolones: [] reports a nickel-catalyzed tandem reaction using this compound with arylboronic acids. This eco-friendly method, employing 2-MeTHF as a green solvent, provides access to aminoisoquinolines and isoquinolones, important pharmacophores in medicinal chemistry.

Q2: Has the photochemical reactivity of this compound been investigated?

A2: While not directly focusing on this compound itself, [] explores the photochemical behavior of 2,2-diazido-2,3-dihydroinden-1-one. Interestingly, this compound is a key product identified after irradiation of the starting compound in methanol, arising from α-cleavage and subsequent reactions. This finding suggests that this compound might possess interesting photochemical properties worth further investigation.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from this compound?

A3: While the provided abstracts don't delve into specific SAR studies for this compound derivatives, [] hints at the biological relevance of synthesized indolo[1,2-b]isoquinolin-5-ones. These compounds are described as "related to tryptanthrin," known for its diverse biological activities. This connection suggests potential SAR studies focusing on modifications of the this compound scaffold to optimize desired biological effects.

Q4: Are there any concerns regarding the environmental impact of using this compound in chemical synthesis?

A4: While the provided abstracts don't directly address the environmental impact of this compound, [] emphasizes the use of 2-MeTHF as a "bio-based and green solvent" in their synthesis, highlighting the importance of environmentally benign practices. Future research could focus on assessing the environmental fate and potential toxicity of this compound, as well as exploring greener synthetic routes and alternative reagents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.